8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-pyridin-3-ylsulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c15-19(16,11-2-1-5-13-10-11)14-6-3-12(4-7-14)17-8-9-18-12/h1-2,5,10H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSGBTGUOJVPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps. One common method starts with the preparation of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid using phosphorus pentachloride . This intermediate is then reacted with a suitable spirocyclic precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce byproducts. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Varying Sulfonyl Groups
- 8-((3,4-Difluorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane (): This analogue replaces the pyridine-3-sulfonyl group with a 3,4-difluorophenylsulfonyl substituent.
8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane ():
Here, the 1-oxa-4-thia ring is replaced with a 1,4-dioxa system, and the sulfonyl group is linked to a piperazine ring. The dioxa ring increases polarity, while the piperazine substituent introduces basicity, which may influence pharmacokinetic properties like plasma protein binding .
Azaspiro[4.5]Decane Derivatives with Antiviral Activity
highlights 1-thia-4-azaspiro[4.5]decane derivatives with anti-coronavirus activity. Key findings include:
- Methyl Substituent at C-2 : Methylated derivatives (e.g., R1 = CH₃) exhibit antiviral activity, whereas unmethylated analogues are inactive.
- Bulkiness of C-8 Substituent : Larger groups at C-8 (e.g., aryl or heteroaryl) enhance activity, suggesting the pyridine-3-sulfonyl group in the target compound may optimize steric interactions with viral targets .
Spirocyclic Compounds in Drug Development
- 8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane (): This compound, featuring an indole substituent, was synthesized via Buchwald–Hartwig coupling.
- Benzothiazolyl-Substituted Spiro Derivatives ():
These derivatives demonstrate the versatility of spiro scaffolds in accommodating diverse substituents for applications ranging from enzyme inhibition to material science .
Comparative Analysis of Key Properties
Table 1: Structural and Functional Comparison
Biological Activity
8-(Pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure, which integrates an oxane and a thia ring within a larger azaspiro framework. The presence of a pyridine sulfonyl group enhances its chemical reactivity, suggesting significant potential for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound reflects its intricate structure, which contributes to its biological activity. The sulfonyl group is particularly reactive, facilitating diverse synthetic pathways that yield derivatives with varied properties and activities.
Table 1: Structural Characteristics of Related Compounds
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 8-Oxa-2-azaspiro[4.5]decane | Contains an oxane ring | Used in synthesizing biologically active molecules |
| Spiro[4.5]decane-1-sulfonyl chloride | Lacks oxane but retains sulfonyl reactivity | High reactivity due to sulfonyl chloride |
| Oxaspiro[4.5]decane-1-sulfonic acid | Oxidized derivative | Different chemical properties due to oxidation |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor. For example, compounds with similar structures have been evaluated as inhibitors of fatty acid amide hydrolase (FAAH), which plays a critical role in pain modulation and neuroinflammatory processes. This suggests potential therapeutic applications in treating chronic pain and inflammatory disorders .
Enzyme Inhibition Studies
Studies have shown that the compound may inhibit FAAH effectively, thereby increasing levels of endocannabinoids, which are known to alleviate pain and inflammation . The mechanism of action appears to involve the interaction of the sulfonyl group with enzyme active sites, leading to competitive inhibition.
Case Studies
- Muscarinic Receptor Activity : A series of studies investigated related compounds for their affinity towards muscarinic receptors (M1 and M2). For instance, modifications to the azaspiro framework were shown to enhance binding affinity and agonistic activity at M1 receptors, which are implicated in cognitive functions .
- Antimicrobial Activity : Compounds derived from similar spirocyclic structures have demonstrated antimicrobial properties. For example, Mannich bases synthesized from 2-arylidine derivatives exhibited significant antibacterial activity against various pathogens . This suggests that derivatives of this compound could be explored for similar applications.
Synthesis and Optimization
The synthesis of this compound typically involves several steps requiring optimization of reaction conditions such as temperature, solvent choice, and catalyst selection to achieve high yields and purity .
Q & A
Q. Table 1. Representative NMR Data for Spirocyclic Sulfonamides (CDCl₃, 400 MHz)
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| H-1 (thia-CH₂) | 3.42 (t, J = 6.5 Hz) | Methylene adjacent to sulfur |
| H-7 (pyridine) | 8.55 (d, J = 4.8 Hz) | Pyridine C-H meta to sulfonyl |
| C-8 (spiro N) | 62.1 | Quaternary spiro carbon |
| Adapted from synthesis protocols in |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
